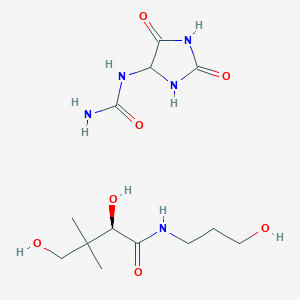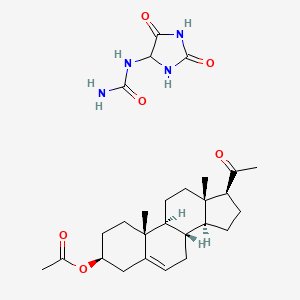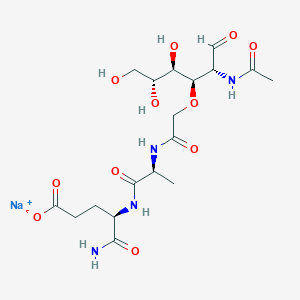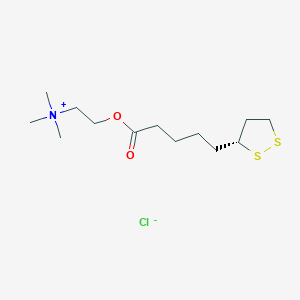
AMG-18 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMG-18 Hydrochloride is a potent and selective IRE1α inhibitor . It allosterically attenuates IRE1α RNase activity . The IC50 values are 13 and 99 nM for recombinant and cellular IRE1α, respectively . It exhibits selectivity for IRE1α in a panel of over 100 other kinases .
Molecular Structure Analysis
The chemical name of this compound is 2-Chloro-N-[6-methyl-5-[[3-[2-[(3S)-3-piperidinylamino]-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]benzenesulfonamide hydrochloride . Its molecular weight is 637.58 .Physical And Chemical Properties Analysis
This compound is soluble to 100 mM in water and to 100 mM in DMSO . .Scientific Research Applications
The study of mixed micelle formation between amphiphilic drug amitriptyline hydrochloride and surfactants provides insights into the physicochemical properties of drug-surfactant interactions, which could be relevant for understanding the behavior of similar compounds like AMG-18 Hydrochloride in mixed systems (Kabir-ud-din, Malik Abdul Rub, & A. Naqvi, 2010).
Research on Fluorine-18 radiochemistry, including labeling strategies and synthetic routes, is important as it highlights the applications of radioisotopes in medical imaging and drug development. This could be indirectly relevant to this compound if it involves similar isotopic labeling or imaging applications (Orit Jacobson, D. Kiesewetter, & Xiaoyuan Chen, 2014).
The synthesis and characterization of amyloglucosidase adsorbed on activated charcoal provide an example of enzyme immobilization, which is a technique relevant in various biochemical applications. This could offer insights into potential immobilization techniques for compounds related to this compound (A. Rani, M. Das, & S. Satyanarayana, 2000).
The study of the synthetic cannabinoid and its structural and conformational properties might offer insights into the molecular design and activity of similar compounds, which could be applicable to the understanding of this compound (T. Mavromoustakos, E. Theodoropoulou, M. Zervou, T. Kourouli, & D. Papahatjis, 1999).
Mechanism of Action
Target of Action
AMG-18 Hydrochloride is a potent and selective IRE1α inhibitor . IRE1α (Inositol-Requiring Enzyme 1 alpha) is a transmembrane protein kinase and endoribonuclease that plays a crucial role in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum .
Mode of Action
This compound functions by binding to and activating the calcium-sensing receptor (CaSR) in the parathyroid gland . It allosterically attenuates IRE1α RNase activity . This results in a reduction of circulating levels of parathyroid hormone and calcium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the unfolded protein response (UPR) . By inhibiting IRE1α, this compound can modulate the UPR, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Pharmacokinetics
It is known that the compound issoluble in water and DMSO , which may facilitate its distribution in biological systems .
Result of Action
The inhibition of IRE1α by this compound leads to a reduction in the levels of circulating parathyroid hormone and calcium . This can have significant effects at the molecular and cellular levels, particularly in the context of conditions like secondary hyperparathyroidism .
properties
IUPAC Name |
2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29ClN6O3S.ClH/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21;/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37);1H/t21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWIPRHGMZTPSB-BOXHHOBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl2N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)







